molecular formula C16H14Cl2N6O B12772054 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl- CAS No. 135445-90-8

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl-

Cat. No.: B12772054
CAS No.: 135445-90-8
M. Wt: 377.2 g/mol
InChI Key: MNQOFTJMEIDCPE-UHFFFAOYSA-N
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Description

“5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl-” is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl-” typically involves multi-step organic reactions. The starting materials often include substituted purines and triazoles, which undergo cyclization and functional group modifications under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives with modified biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)benzothiazole: Known for its antimicrobial properties.

    1,2,4-Triazolo(3,4-d)pyrimidine: Studied for its anticancer activity.

    1,2,4-Triazolo(3,4-f)quinazoline: Investigated for its potential as an anti-inflammatory agent.

Uniqueness

“5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl-” stands out due to its unique structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

135445-90-8

Molecular Formula

C16H14Cl2N6O

Molecular Weight

377.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C16H14Cl2N6O/c1-3-6-23-14-12(22(2)8-19-14)15-21-20-13(24(15)16(23)25)10-7-9(17)4-5-11(10)18/h4-5,7-8H,3,6H2,1-2H3

InChI Key

MNQOFTJMEIDCPE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=C(C=CC(=C4)Cl)Cl)N(C=N2)C

Origin of Product

United States

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